6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one
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Overview
Description
6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a fluorobenzyl group, a piperidinyl group, and a pyridinyl group attached to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate pyridine and amine derivatives under controlled conditions.
Introduction of the piperidinyl group: This step may involve the reaction of the pyrimidinone intermediate with a piperidine derivative, often using a coupling reagent.
Attachment of the fluorobenzyl group:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, including as a lead compound for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
6-(1-(4-Chlorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one: Similar structure with a chlorobenzyl group instead of a fluorobenzyl group.
6-(1-(4-Methylbenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one: Similar structure with a methylbenzyl group.
Uniqueness
The presence of the fluorobenzyl group in 6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, compared to its analogs.
Properties
Molecular Formula |
C21H21FN4O |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-2-pyridin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H21FN4O/c22-17-6-4-15(5-7-17)14-26-11-8-16(9-12-26)19-13-20(27)25-21(24-19)18-3-1-2-10-23-18/h1-7,10,13,16H,8-9,11-12,14H2,(H,24,25,27) |
InChI Key |
LCRWZKLEARXQPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC(=O)NC(=N2)C3=CC=CC=N3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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